molecular formula C10H8BrFN2 B1399097 1-(2-bromo-4-fluorobenzyl)-1H-imidazole CAS No. 1249877-11-9

1-(2-bromo-4-fluorobenzyl)-1H-imidazole

Cat. No.: B1399097
CAS No.: 1249877-11-9
M. Wt: 255.09 g/mol
InChI Key: XCDANOILIAPIDI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorobenzyl)-1H-imidazole is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorobenzyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzyl group can participate in reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts like iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, or reduced benzyl derivatives.

Scientific Research Applications

1-(2-Bromo-4-fluorobenzyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-fluorobenzyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzyl alcohol
  • 4-Fluorobenzyl bromide
  • 3-Bromo-2-fluorobenzyl alcohol

Comparison: 1-(2-Bromo-4-fluorobenzyl)-1H-imidazole is unique due to the presence of both bromine and fluorine substituents on the benzyl group, combined with the imidazole ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these substituents or the imidazole ring.

Properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c11-10-5-9(12)2-1-8(10)6-14-4-3-13-7-14/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDANOILIAPIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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